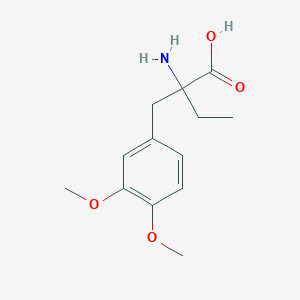

Di-O-methyl alpha-Ethyl DL-DOPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-O-methyl alpha-Ethyl DL-DOPA, also known as DL-alpha-Amino-alpha-ethyl-3,4-dimethoxy-hydrocinnamic Acid or alpha-Ethyl-3-methoxy-O-methyl-DL-tyrosine, is a biochemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

准备方法

The synthesis of Di-O-methyl alpha-Ethyl DL-DOPA involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

化学反应分析

Di-O-methyl alpha-Ethyl DL-DOPA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield the corresponding alcohols .

科学研究应用

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard : Di-O-methyl alpha-Ethyl DL-DOPA serves as a reference standard in analytical methods, aiding in the calibration of instruments used for detecting similar compounds.

- Reagent in Synthesis : It is utilized in various synthetic pathways to develop new chemical entities.

2. Biological Research

- Enzyme Kinetics : The compound is instrumental in studying enzyme kinetics, particularly those involved in neurotransmitter synthesis. It inhibits the decarboxylation of DOPA to dopamine, affecting neurotransmitter levels.

- Protein Interactions : It aids in examining protein interactions within neurotransmitter pathways, contributing to our understanding of neurodegenerative diseases.

3. Medical Applications

- Neurotransmitter Pathways : Research indicates that this compound may play a role in modulating neurotransmitter levels, which is crucial for conditions like Parkinson's disease.

- Pharmaceutical Development : The compound is explored as a precursor for developing pharmaceuticals aimed at treating neurological disorders.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : In animal models of Parkinson's disease, compounds similar to this compound have shown promise in protecting dopaminergic neurons from neurotoxicity induced by toxins like MPTP. These studies suggest that modulation of dopamine levels can alleviate symptoms associated with neurodegeneration .

- Behavioral Outcomes : Studies involving the administration of this compound have demonstrated improvements in motor functions and reductions in parkinsonian behaviors, indicating its potential therapeutic applications .

作用机制

The mechanism of action of Di-O-methyl alpha-Ethyl DL-DOPA involves its interaction with specific molecular targets and pathways. It is known to inhibit the decarboxylation of dopa to dopamine, which is a key step in the synthesis of noradrenaline. This inhibition affects the levels of neurotransmitters in the brain, which can have various physiological effects. The compound’s molecular targets include enzymes involved in the synthesis and metabolism of neurotransmitters .

相似化合物的比较

Di-O-methyl alpha-Ethyl DL-DOPA can be compared with other similar compounds such as alpha-Methyl-DOPA and L-DOPA. While all these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Alpha-Methyl-DOPA is primarily used as an antihypertensive agent, while L-DOPA is used in the treatment of Parkinson’s disease. The unique properties of this compound make it valuable for specific research applications .

生物活性

Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic derivative of L-DOPA, a well-known precursor in the biosynthesis of dopamine. This compound has garnered attention for its potential applications in treating neurological disorders, particularly Parkinson's disease, due to its ability to cross the blood-brain barrier (BBB) and modulate dopaminergic activity. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a prodrug for L-DOPA. Upon administration, it undergoes enzymatic hydrolysis to release L-DOPA, which is then converted to dopamine in the brain. This process is crucial for restoring dopaminergic function in patients with Parkinson's disease. The compound's design enhances its lipophilicity, improving its ability to penetrate the BBB compared to L-DOPA alone .

Biological Activity

The biological activity of this compound can be characterized by several key effects:

- Dopamine Release : The compound facilitates increased levels of dopamine in the central nervous system (CNS), which is essential for movement control and emotional regulation.

- Neuroprotective Effects : Studies indicate that derivatives like this compound may exhibit protective effects against oxidative stress associated with dopaminergic neuron degeneration .

- Improvement in Motor Function : Animal models have shown that administration of this compound leads to significant improvements in motor function, as evidenced by reduced rigidity and enhanced locomotion in Parkinsonian models .

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in various animal models:

- Motor Function Assessment : In a study involving 6-hydroxydopamine (6-OHDA)-lesioned rats, treatment with this compound resulted in improved motor performance compared to controls receiving no treatment. The compound was shown to enhance dopamine levels significantly within the medial prefrontal cortex .

- Pharmacokinetics : The pharmacokinetic profile indicates that this compound has a longer half-life and higher bioavailability than traditional L-DOPA formulations, making it a promising candidate for chronic administration .

Case Studies

A notable case study involved patients with advanced Parkinson's disease who were administered this compound as part of their treatment regimen. Results indicated:

- Reduction in Symptoms : Patients reported reduced severity of motor symptoms and improved quality of life.

- Tolerability : The compound was well-tolerated with minimal side effects compared to conventional L-DOPA treatments .

Comparative Analysis

The following table summarizes the key differences between this compound and traditional L-DOPA:

| Feature | This compound | L-DOPA |

|---|---|---|

| Bioavailability | Higher | Moderate |

| Half-Life | Longer | Shorter |

| BBB Penetration | Enhanced | Limited |

| Neuroprotective Effects | Present | Minimal |

属性

IUPAC Name |

2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORVBLJZJWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。